4-Methyloctanoic acid

Übersicht

Beschreibung

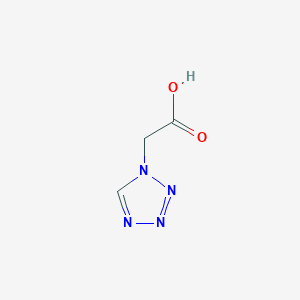

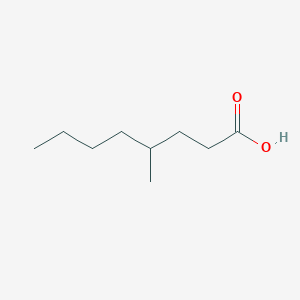

4-Methyloctansäure ist eine verzweigte Fettsäure mit der Summenformel C₉H₁₈O₂ und einem Molekulargewicht von 158,24 g/mol . Sie wird häufig in der Aroma- und Duftstoffindustrie verwendet, da sie einen charakteristischen Schweiß- und Ziegenkäse-Geschmack aufweist, der besonders in Hammelfleisch und Ziegenmilchkäse wahrnehmbar ist .

Synthesewege und Reaktionsbedingungen:

Alkylierung von Carbonsäuren: Eine Methode beinhaltet die Alkylierung von Octansäure mit Methyliodid in Gegenwart einer Base, was zu einer Substitution am vierten Kohlenstoffatom führt.

Synthese aus Hexanal: Eine andere Methode umfasst die Synthese von 4-Methyloctansäure aus Hexanal.

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Methyloctansäure erfolgt in der Regel mit modernen Verfahren der organischen Synthese, die eine hohe Reinheit und Ausbeute gewährleisten. Spezielle Details zu Produktionsmethoden im großen Maßstab sind häufig Betriebsgeheimnisse der Hersteller.

Arten von Reaktionen:

Oxidation: 4-Methyloctansäure kann Oxidationsreaktionen eingehen, bei denen in der Regel Ketone oder Aldehyde gebildet werden.

Reduktion: Reduktionsreaktionen können 4-Methyloctansäure in Alkohole umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach Substituenten, aber Basen oder Säuren werden häufig verwendet, um diese Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Ketone oder Aldehyde.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reaktanten.

Wissenschaftliche Forschungsanwendungen

4-Methyloctansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Referenzverbindung in der Gaschromatographie und Massenspektrometrie verwendet.

Medizin: Studien untersuchen ihr therapeutisches Potenzial bei neurodegenerativen Erkrankungen.

Wirkmechanismus

Der Mechanismus, durch den 4-Methyloctansäure ihre Wirkungen entfaltet, beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Im Zusammenhang mit neurodegenerativen Erkrankungen wird angenommen, dass sie die motorische Funktion und die neuromuskulären Verbindungen moduliert, obwohl die genauen molekularen Zielstrukturen und Signalwege noch untersucht werden .

Ähnliche Verbindungen:

Octansäure: Eine geradkettige Fettsäure mit ähnlichen Eigenschaften, jedoch ohne die Methylgruppe am vierten Kohlenstoffatom.

4-Methylcaprylsäure: Eine weitere verzweigte Fettsäure mit ähnlichen sensorischen Eigenschaften.

Einzigartigkeit: 4-Methyloctansäure ist durch ihre verzweigte Struktur einzigartig, die ihr charakteristische sensorische Eigenschaften verleiht, die in geradkettigen Fettsäuren wie Octansäure nicht vorhanden sind. Dieser strukturelle Unterschied beeinflusst auch ihre Reaktivität und Anwendungen in verschiedenen Bereichen .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Methyloctanoic acid, also known as Hircinoic Acid, is a branched fatty acid It’s known that branched fatty acids can interact with various enzymes and receptors in the body, influencing metabolic processes .

Mode of Action

The exact mode of action of this compound is not well-documented. As a fatty acid, it may interact with fatty acid receptors or enzymes involved in fatty acid metabolism. It’s also possible that it could incorporate into cell membranes, influencing their properties .

Biochemical Pathways

This compound is involved in the metabolism of alkanes by anaerobic bacteria found in O2-deprived environments . The coenzyme A (CoA) esters of 4-methylalkanoic acids are pivotal intermediates in this process .

Pharmacokinetics

As a fatty acid, it’s likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .

Result of Action

This compound is known to contribute to the unique flavors of mutton meat and goat’s milk cheese . It imparts a characteristic “sweaty” and “goaty” flavor to these foods . In the context of anaerobic bacteria, the metabolism of this compound could contribute to energy production .

Action Environment

Environmental factors such as diet, gut microbiota, and oxygen availability could influence the action, efficacy, and stability of this compound . For instance, its production and effects in mutton and goat’s milk cheese are influenced by the animals’ diet .

Vergleich Mit ähnlichen Verbindungen

Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl group at the fourth carbon.

4-Methylcaprylic acid: Another branched fatty acid with similar sensory characteristics.

Uniqueness: 4-Methyloctanoic acid is unique due to its branched structure, which imparts distinctive sensory properties that are not present in straight-chain fatty acids like octanoic acid. This structural difference also influences its reactivity and applications in various fields .

Eigenschaften

IUPAC Name |

4-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGGANXCVQPIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866453 | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid with a goat, costus, mutton odour | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.908 (20°/20°) | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54947-74-9 | |

| Record name | 4-Methyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54947-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054947749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5545264N9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary characteristic of 4-methyloctanoic acid?

A1: this compound is primarily known for its contribution to the characteristic "goaty" or "mutton-like" aroma and flavor found in goat and sheep products. [, ]

Q2: Are there differences in the aroma intensity of this compound and its related compound, 4-ethyloctanoic acid?

A2: Yes, although this compound is present in higher concentrations, 4-ethyloctanoic acid has a lower flavor threshold value, meaning it can be detected at lower concentrations. Consequently, it often contributes more significantly to the overall "goaty" flavor. []

Q3: How does diet impact the "pastoral" flavor in sheep meat?

A3: Studies show that 3-methylindole (skatole) plays a significant role in the "pastoral" flavor of sheep meat. Pasture-fed sheep tend to have higher skatole concentrations in their fat, contributing to this distinct flavor. While this compound is also associated with sheep meat flavor, its concentration is lower in pasture-fed animals. []

Q4: Can the concentration of flavor-related branched-chain fatty acids, including this compound, be influenced by diet?

A4: Yes, feeding lambs different ratios of silage to concentrate affects the fatty acid composition of their muscle and fat. Concentrate-heavy diets tend to increase this compound and 4-ethyloctanoic acid levels. []

Q5: How does Allium mongolicum Regel ethanol extract (AME) impact the concentration of this compound in lambs?

A5: Supplementing lamb diets with AME can decrease the concentration of this compound and other branched-chain fatty acids in various adipose tissues, including perirenal, dorsal subcutaneous, and omental fat. []

Q6: Can dietary flavonoids from Allium mongolicum Regel affect the concentration of this compound in lamb meat?

A6: Yes, adding flavonoids from Allium mongolicum Regel to lamb diets can significantly reduce the concentration of this compound in their longissimus dorsi muscle. []

Q7: How effective are cyclodextrins in masking the "goaty" flavor in goat milk and yogurt?

A7: β-Cyclodextrin has been shown to effectively reduce the "goaty" flavor in goat milk and yogurt, potentially by binding to free branched-chain fatty acids, including this compound. [, ]

Q8: What is the chemical formula and molecular weight of this compound?

A8: The molecular formula of this compound is C9H18O2, and its molecular weight is 158.24 g/mol.

Q9: Are there efficient methods for synthesizing this compound?

A9: Yes, several synthetic routes for this compound have been described, with some offering high yields and utilizing readily available starting materials like n-hexanal. One common approach involves an orthoester Claisen rearrangement as a key step. [, , ]

Q10: What is a notable characteristic of the polyethylene glycol (PEG) esterification of this compound?

A10: Notably, even at high water activity, PEG can be converted to its mono- or diester in this reaction, highlighting the unique properties of PEG. []

Q11: How do anaerobic bacteria utilize this compound?

A11: The coenzyme A esters of this compound are key intermediates in the anaerobic metabolism of alkanes by bacteria residing in oxygen-deprived environments. These bacteria employ a pathway that involves fumarate addition to the alkane, forming alkylsuccinic acid derivatives, which are then further metabolized to this compound and other compounds. [, ]

Q12: What are beauveriolides, and how do they relate to this compound?

A12: Beauveriolides are cyclic depsipeptides produced by the fungus Beauveria sp. They contain this compound as part of their structure. Beauveriolides, particularly Beauveriolide III, are known to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol ester synthesis. This inhibition has been linked to potential anti-atherogenic activity. [, ]

Q13: How does the stereochemistry of the this compound moiety in Beauveriolide III impact its activity?

A13: Studies have shown that the (3S,4S)-configuration of the this compound moiety is crucial for the ACAT inhibitory activity of Beauveriolide III. Synthesized isomers with different stereochemistry at these positions display weaker or no inhibition. []

Q14: Does this compound have any potential therapeutic applications?

A14: Research suggests that this compound, similar to the antiepileptic drug valproic acid, might have anti-seizure properties. It has shown efficacy in both in vitro and in vivo seizure models. [, ]

Q15: What is the mechanism of action of this compound in potentially mitigating motor function impairment in a Drosophila model of Amyotrophic Lateral Sclerosis (ALS)?

A15: In a study using a Drosophila model of ALS, this compound was found to improve motor function and alleviate neuromuscular junction degeneration. This improvement was attributed to its ability to restore defects in presynaptic vesicular release, suggesting a potential therapeutic avenue for ALS. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)